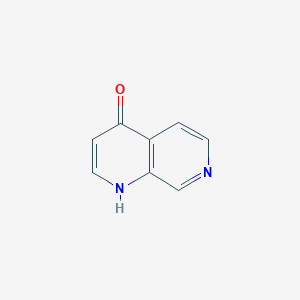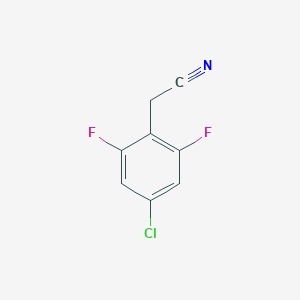
2-(4-Chloro-2,6-difluorophenyl)acetonitrile
説明
“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a chemical compound with the CAS Number: 537033-53-7 . Its molecular weight is 187.58 and its IUPAC name is (4-chloro-2,6-difluorophenyl)acetonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is 1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .
科学的研究の応用
Pharmacology
2-(4-Chloro-2,6-difluorophenyl)acetonitrile: is utilized in pharmacological research as a precursor for synthesizing pyrrolidine-2-carboxamides , which are compounds of interest in the development of anticancer agents. The tri-halogenated nature of the compound provides a reactive site for further chemical modifications, allowing for the creation of molecules that can interact with specific biological targets.
Material Science
In material science, this compound serves as an organic building block for creating new materials. Its molecular structure can be incorporated into polymers or small molecules that have potential applications in electronics, coatings, or as part of composite materials .
Organic Synthesis
2-(4-Chloro-2,6-difluorophenyl)acetonitrile: is a valuable reagent in organic synthesis. It can be used to introduce the 4-chloro-2,6-difluorophenyl group into a variety of molecular frameworks, which is particularly useful in the synthesis of complex organic molecules .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, such as HPLC, LC-MS, or UPLC .
Environmental Science
In environmental science, research involving 2-(4-Chloro-2,6-difluorophenyl)acetonitrile could focus on its behavior in the environment, its potential as a tracer for chemical processes, or its degradation products .
Biochemistry
In biochemistry, the compound’s interactions with biological molecules can be studied. It could be used to probe the structure and function of enzymes, receptors, or other proteins, providing insights into their mechanisms .
Agrochemistry
2-(4-Chloro-2,6-difluorophenyl)acetonitrile: may be explored for its use in agrochemistry, potentially as a component in the synthesis of new pesticides or herbicides. Its chemical properties could be harnessed to develop compounds that target specific pests or weeds without affecting crops .
Chemical Engineering
Lastly, in chemical engineering, this compound could be investigated for its role in process chemistry. It might be used in the development of new synthetic routes or in the optimization of industrial chemical processes .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310) .
特性
IUPAC Name |
2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQBMSUBGQQICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378562 | |
| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2,6-difluorophenyl)acetonitrile | |
CAS RN |
537033-53-7 | |
| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




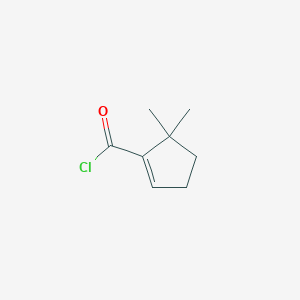
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
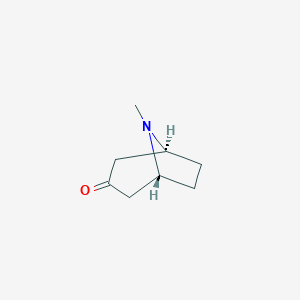
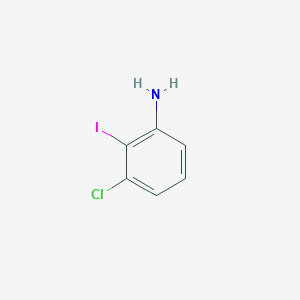
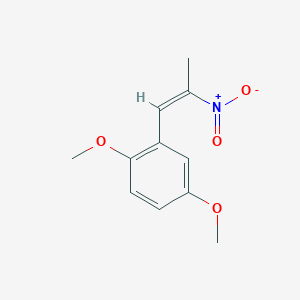
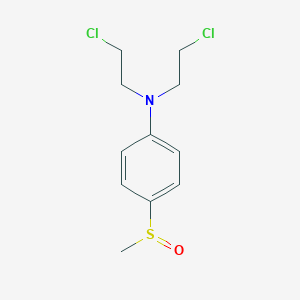

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)
